1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure, and a boronic ester group, which is known for its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as boronic acid esters. These are organic compounds containing a boronic acid ester, which is characterized by the presence of a boron atom bonded to an oxygen atom and two carbon atoms .
Mode of Action
Boronic acid esters are often used in organic synthesis due to their ability to form boronate complexes with diols. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
Boronic acid esters are often used as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by many factors, including its chemical structure, the route of administration, and the individual’s metabolism .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of boronic acid esters can be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methylpyrazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[3,4-b]pyridine core.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products
Oxidation: Boronic acids.
Reduction: Modified pyrazolo[3,4-b]pyridine derivatives.
Substitution: Various biaryl compounds through cross-coupling reactions.
Scientific Research Applications
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to its fused bicyclic structure combined with a boronic ester group. This combination provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-6-9-7-16-17(5)11(9)15-8-10/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMPXUQJTUXRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(N=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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